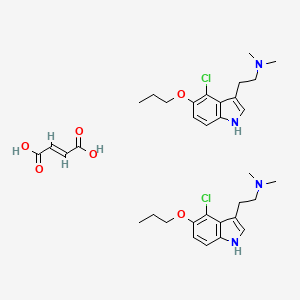
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as AG-1478, and it belongs to the class of tyrosine kinase inhibitors. AG-1478 has been extensively studied for its ability to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways.
科学的研究の応用
1. Neuropharmacological Research The compound is notably used in neuropharmacological studies, particularly focusing on serotonin (5-HT) receptors. It acts as a 5-HT1B/D receptor agonist, with implications in understanding serotonin's role in thermoregulation. For example, Hagan et al. (1997) demonstrated its effects on body temperature regulation in guinea pigs through serotonin receptor interaction (Hagan, Slade, Gaster, Jeffrey, Hatcher, & Middlemiss, 1997).
2. Pharmacological Methodology This compound is employed to study pharmacological responses in animal models, such as common marmosets and guinea pigs. It serves as a tool to evaluate the efficacy of temperature measurement methods and the response to pharmacological interventions, as discussed by Cilia et al. (1998) in their comparison of rectal and subcutaneous body temperature measurements (Cilia, Piper, Upton, & Hagan, 1998).
3. Behavioral Neuroscience The compound is utilized to investigate the role of different serotonin receptors in behavioral responses. For example, its role in mediating 5-hydroxytryptophan induced myoclonic jerks in guinea pigs, highlighting the involvement of 5-HT1D and 5-HT1A receptors, is researched by Hagan et al. (1995) (Hagan, Hatcher, & Slade, 1995).
4. Optics and Laser Technology The compound's derivatives are explored for their nonlinear optical absorption properties, potentially useful for optical device applications such as optical limiters. Rahulan et al. (2014) investigated a derivative's behavior under different laser intensities, revealing a transition from saturable to reverse saturable absorption (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
5. Molecular Structure Studies The compound's molecular structure and properties, including crystallization and intermolecular interactions, are subjects of research, contributing to the understanding of chemical bonding and molecular interactions. Jasinski et al. (2010) provided insights into the crystal packing features of a related compound, illustrating significant structural properties (Jasinski, Butcher, Al-arique, Yathirajan, & Narayana, 2010).
特性
CAS番号 |
172378-03-9 |
|---|---|
製品名 |
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate |
分子式 |
C34H46Cl2N4O6 |
分子量 |
677.7 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(4-chloro-5-propoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/2C15H21ClN2O.C4H4O4/c2*1-4-9-19-13-6-5-12-14(15(13)16)11(10-17-12)7-8-18(2)3;5-3(6)1-2-4(7)8/h2*5-6,10,17H,4,7-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
DMVXZPOKLOHYDW-WXXKFALUSA-N |
異性体SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
同義語 |
3-(2-dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate SKF 99101 SKF 99101H SKF-99101H |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



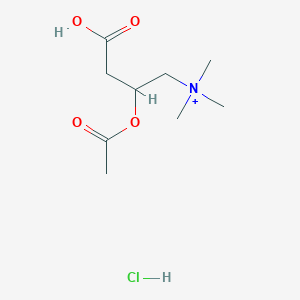
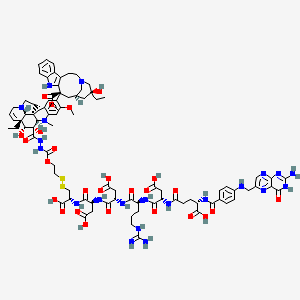
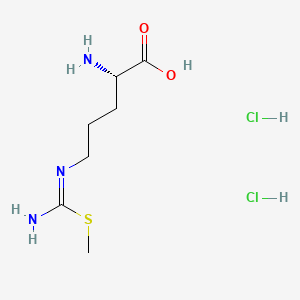
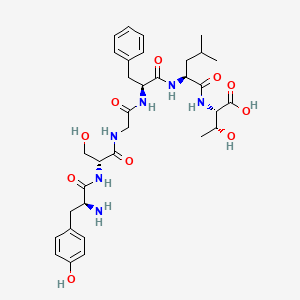
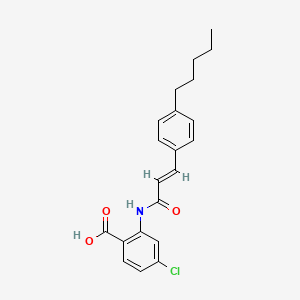
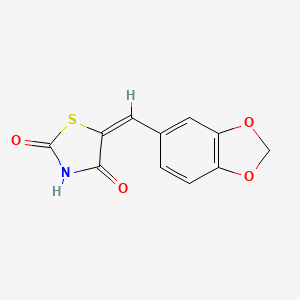
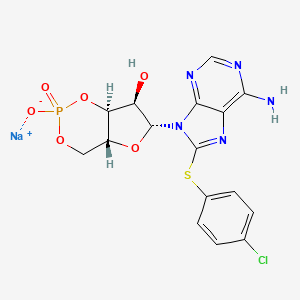
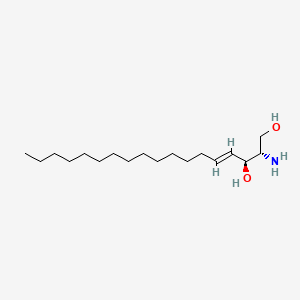
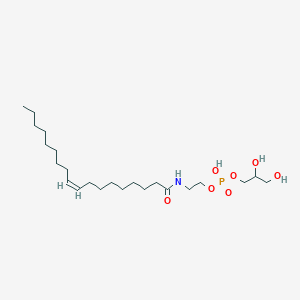
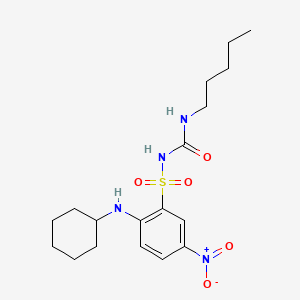
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
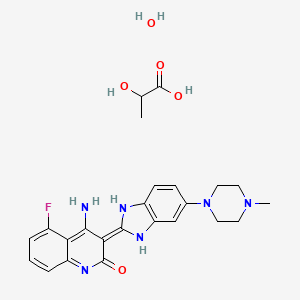
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)